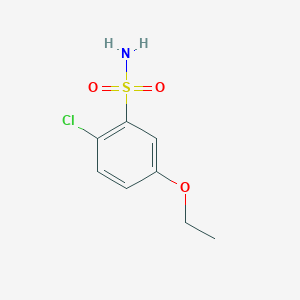![molecular formula C19H23ClN2O3S2 B2544668 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cycloheptylthiophene-2-carboxamide CAS No. 1251616-84-8](/img/structure/B2544668.png)
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cycloheptylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Hydrogen Bonding and Molecular Structure Analysis
Research has shown that compounds with similar structural elements, such as chlorophenyl groups and sulfamoyl moieties, exhibit interesting hydrogen bonding patterns and crystal structures. For instance, studies on anticonvulsant enaminones have detailed their crystal structures, highlighting the importance of hydrogen bonding and molecular conformations (Kubicki, Bassyouni, & Codding, 2000). These structural insights are crucial for understanding the interaction mechanisms and stability of similar compounds.
Synthesis and Unique Properties
Compounds with thiophene moieties and sulfamoyl groups have been synthesized to explore their unique chemical properties and potential applications. For example, the synthesis and characterization of hexaselenacyclooctane derivatives have been reported, providing insights into the reactivity and structural properties of such molecules (Nakayama et al., 1998). These studies contribute to the understanding of how similar compounds can be synthesized and manipulated for various applications.
Antimicrobial and Antipathogenic Applications
Research on thiourea derivatives, which share some functional groups with the queried compound, has demonstrated significant antimicrobial and antipathogenic properties. These studies suggest the potential of such compounds to be developed into novel antimicrobial agents with specific mechanisms of action (Limban, Marutescu, & Chifiriuc, 2011). This area of research is particularly relevant for developing new treatments against resistant bacterial strains and biofilm-associated infections.
Heavy Metal Ion Adsorption
Aromatic polyamides and polythioamides, which may resemble the structural complexity of the queried compound, have been synthesized and used for the removal of heavy metal ions from aqueous solutions (Ravikumar et al., 2011). These findings suggest the potential application of similar compounds in environmental remediation and water purification technologies.
Properties
IUPAC Name |
3-[(4-chlorophenyl)-methylsulfamoyl]-N-cycloheptylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S2/c1-22(16-10-8-14(20)9-11-16)27(24,25)17-12-13-26-18(17)19(23)21-15-6-4-2-3-5-7-15/h8-13,15H,2-7H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYSNLHXQBLJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(SC=C2)C(=O)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-ethyl 3-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2544585.png)

![7-Methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B2544590.png)


![N-benzyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2544594.png)
![4-amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2544595.png)

![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride](/img/structure/B2544599.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2544600.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2544603.png)
![7-benzyl-N-ethyl-1,3-dimethyl-N-(3-methylphenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2544606.png)

